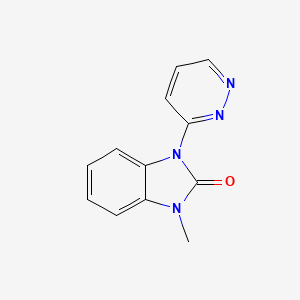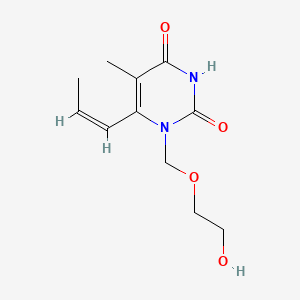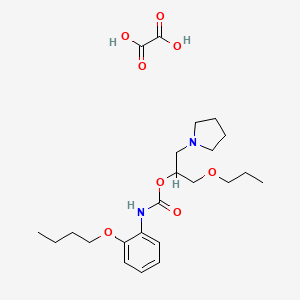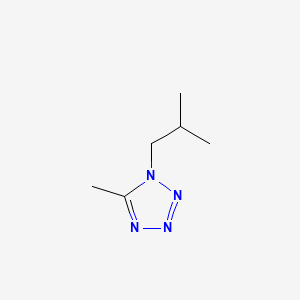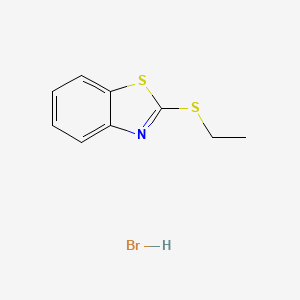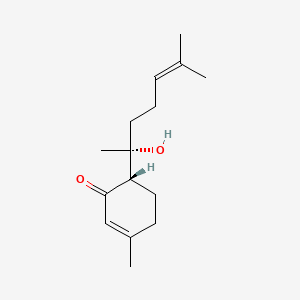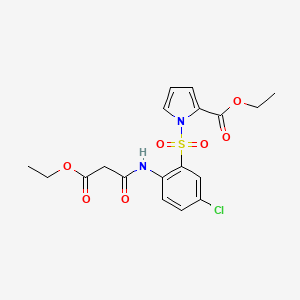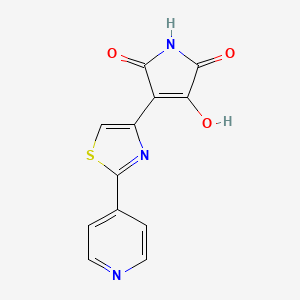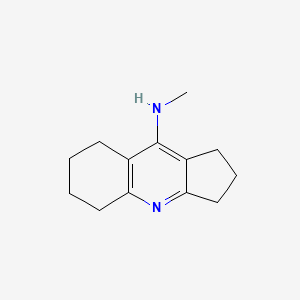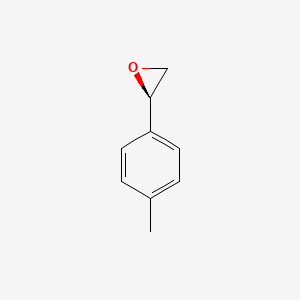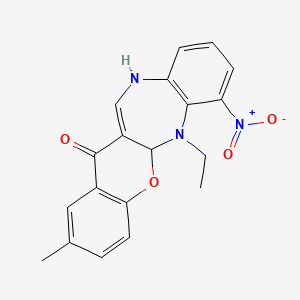
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound with a molecular formula of C16H19N5OS . This compound is notable for its unique structure, which includes an imidazo[2,1-b]thiazole core, a phenyl group, and a hydrazide moiety.
Métodos De Preparación
The synthesis of N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. One common method includes the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack reaction . This reaction involves the addition of POCl3 to a stirred solution of DMF in CHCl3 at low temperatures (0–5°C). The resulting aldehydes are then reacted with N,N-dimethylglycine and hydrazine to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with cellular targets. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation . Molecular docking studies have also revealed interactions with DNA and caspase-3, suggesting that these compounds can interfere with critical cellular pathways involved in cancer cell survival .
Comparación Con Compuestos Similares
N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can be compared with other imidazo[2,1-b]thiazole-based compounds. Similar compounds include:
Imidazo[2,1-b]thiazole-based chalcones: These compounds also exhibit significant anticancer activity and share a similar core structure.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-5-yl)methylene)hydrazides: These compounds have been studied for their cytotoxic activity and share structural similarities. The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which may differ from those of other similar compounds.
Propiedades
Número CAS |
102410-36-6 |
|---|---|
Fórmula molecular |
C16H19N5OS |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[(E)-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H19N5OS/c1-20(2)11-14(22)19-17-10-13-15(12-6-4-3-5-7-12)18-16-21(13)8-9-23-16/h3-7,10H,8-9,11H2,1-2H3,(H,19,22)/b17-10+ |
Clave InChI |
DCMAFNISAJAXIE-LICLKQGHSA-N |
SMILES isomérico |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


